![molecular formula C10H9NO2 B6345895 3-(2-Methylphenyl)-1,2-oxazol-5-ol CAS No. 1354916-88-3](/img/structure/B6345895.png)
3-(2-Methylphenyl)-1,2-oxazol-5-ol
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Overview
Description
“3-(2-Methylphenyl)-1,2-oxazol-5-ol” is a compound that belongs to the class of oxazoles. Oxazoles are aromatic molecules that contain a five-membered ring with two heteroatoms, one of which is an oxygen atom and the other a nitrogen atom . The “2-Methylphenyl” indicates a phenyl (benzene) ring with a methyl group (CH3) attached to it. The exact properties and applications of this specific compound might vary and would need to be determined through experimental studies.
Molecular Structure Analysis
The molecular structure of “3-(2-Methylphenyl)-1,2-oxazol-5-ol” would consist of an oxazole ring attached to a “2-Methylphenyl” group. The exact 3D conformation would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis
As an oxazole, this compound could potentially participate in various chemical reactions. These might include electrophilic substitution reactions or reactions at the heteroatoms . The “2-Methylphenyl” group could also influence the reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(2-Methylphenyl)-1,2-oxazol-5-ol” would depend on its molecular structure. Factors influencing these properties could include the presence of the oxazole ring, the “2-Methylphenyl” group, and the specific arrangement of these groups .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(2-methylphenyl)-2H-1,2-oxazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-7-4-2-3-5-8(7)9-6-10(12)13-11-9/h2-6,11H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLBWEBALKCRFKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=O)ON2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methylphenyl)-1,2-oxazol-5-ol |
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